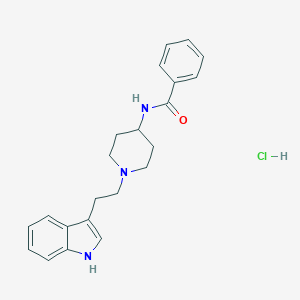

Indoramin hydrochloride

Vue d'ensemble

Description

Indoramin hydrochloride, also known as Indoramine hydrochloride, is a piperidine antiadrenergic agent . It is an alpha-1 selective adrenoceptor antagonist with direct myocardial depression action, which means it results in no reflex tachycardia . It is also used in benign prostatic hyperplasia (BPH) .

Synthesis Analysis

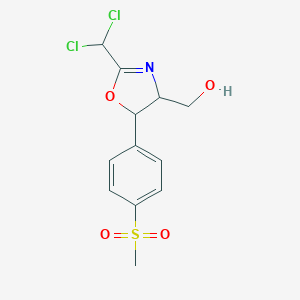

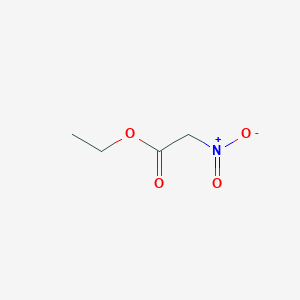

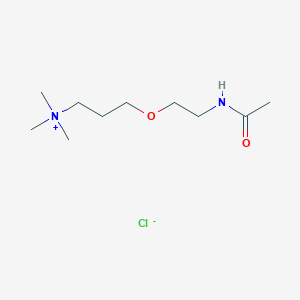

Indoramin is commonly synthesized from tryptophol . One study involved alkylation of 4-benzamidopyridine with 3-(2-Bromoethyl)-1H-indole to give a quaternary salt; this intermediate was in turn hydrogenated with a Raney nickel catalyst to give indoramine .

Molecular Structure Analysis

The molecular formula of Indoramin hydrochloride is C22H26ClN3O . The molecular weight is 383.91 .

Chemical Reactions Analysis

Indoramin is a selective alpha-1 adrenergic antagonist with no reflex tachycardia and direct myocardial depression action . It is devoid of β-adrenoceptor blocking activity on the guinea-pig isolated trachea and the Langendorff preparation of the rabbit heart .

Physical And Chemical Properties Analysis

Indoramin hydrochloride is a solid substance . Its melting point ranges from 230-232° .

Applications De Recherche Scientifique

Hypertension Management

Indoramin is effective in lowering blood pressure in all grades of hypertension. It can be used alone in mild cases or in combination with other medications like a thiazide diuretic or a β-blocker for more severe cases .

Renal Function and Body Fluid Composition

Studies have shown that Indoramin can normalize blood pressure and positively affect renal function, renal hemodynamics, and body fluid composition after both short-term and long-term therapy .

Antiarrhythmic Effects

Indoramin has been observed to have antiarrhythmic effects, potentially due to its selective post-synaptic alpha-blocking properties .

Benign Prostatic Hyperplasia (BPH)

It is also used to treat BPH by relaxing the hyperplastic muscle in the prostate through selective inhibition of postsynaptic α1-adrenoceptors .

Vascular, Cardiovascular, and Airway Diseases

Indoramin’s pharmacodynamic properties make it a candidate for therapeutic efficacy in related vascular, cardiovascular, and airway diseases .

Mécanisme D'action

Target of Action

Indoramin hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle .

Mode of Action

Indoramin hydrochloride acts as an antagonist at the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for vasoconstriction . This results in vasodilation , leading to a decrease in blood pressure . Additionally, Indoramin has a direct myocardial depression action, which means it can reduce the force of heart contractions .

Biochemical Pathways

The biochemical pathways affected by Indoramin hydrochloride include the Neuroactive ligand-receptor interaction , Adrenergic signaling in cardiomyocytes , and Vascular smooth muscle contraction pathways . By blocking the Alpha-1A adrenergic receptor, Indoramin interferes with these pathways, leading to a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia .

Pharmacokinetics

Following oral administration, Indoramin is well absorbed and extensively metabolized . Peak plasma levels of the drug and its metabolites occur 1-2 hours after dosing . The clearance of Indoramin, determined after intravenous administration, is of the same order as liver blood flow . In the isolated perfused rat liver, the extraction ratio is 0.98 .

Result of Action

The molecular and cellular effects of Indoramin’s action result in a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia . By blocking the Alpha-1A adrenergic receptor, Indoramin causes vasodilation, reducing the force of heart contractions, and ultimately lowering blood pressure .

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFHAKSSWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046504 | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoramin hydrochloride | |

CAS RN |

38821-52-2 | |

| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoramin hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORAMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

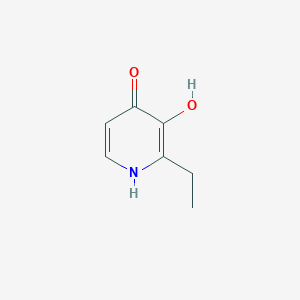

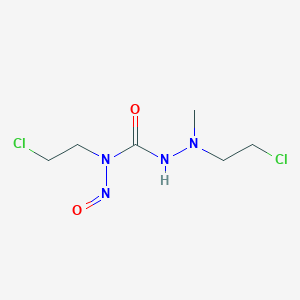

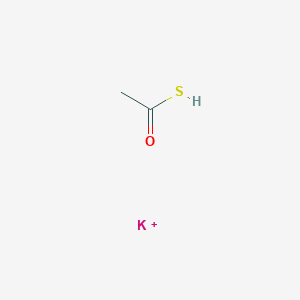

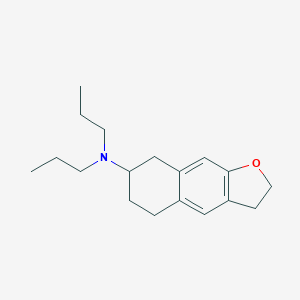

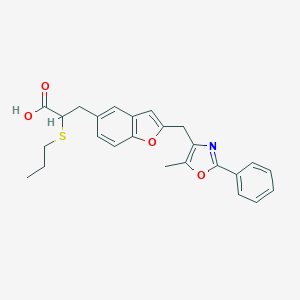

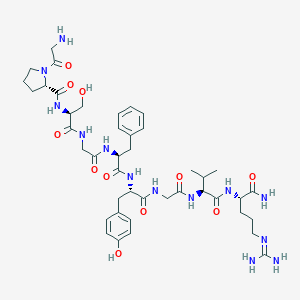

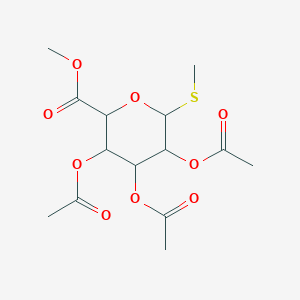

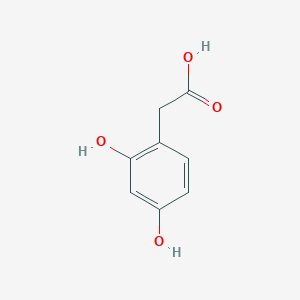

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Indoramin hydrochloride?

A1: Indoramin hydrochloride functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]

Q2: How does Indoramin hydrochloride impact renal function in hypertensive individuals?

A2: Studies show that short-term treatment with Indoramin hydrochloride can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.

Q3: Does Indoramin hydrochloride demonstrate any anti-arrhythmic properties?

A3: Yes, Indoramin hydrochloride has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []

Q4: Are there any notable effects of Indoramin hydrochloride on peripheral blood flow?

A4: Indoramin hydrochloride has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []

Q5: Does Indoramin hydrochloride interact with other receptor systems besides α-adrenoceptors?

A5: While primarily an α1-adrenoceptor antagonist, Indoramin hydrochloride exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)